

An In-depth Technical Guide to (+)-alpha-Longipinene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-alpha-Longipinene

Cat. No.: B1194234

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identity, properties, and relevant experimental protocols for **(+)-alpha-Longipinene**. The content is structured to serve as a valuable resource for professionals in research and development.

Chemical Identification and Properties

(+)-alpha-Longipinene is a natural bicyclic sesquiterpene. Its IUPAC name is (1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0_{2,8}]undec-9-ene. The Chemical Abstracts Service (CAS) registry number for this compound is 5989-08-2.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **(+)-alpha-Longipinene**.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₄	[1] [2] [3]
Molecular Weight	204.35 g/mol	[1] [2]
Appearance	Colorless liquid	[4]
Boiling Point	244-246 °C	[5]
Density	0.915 g/mL at 20 °C	[5]
Optical Activity	$[\alpha]_{D}^{20} +45^{\circ}$ to $+50^{\circ}$ (in CHCl ₃)	
Refractive Index	$n_{D}^{20} 1.499 - 1.503$	

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. This section outlines methodologies for the isolation and analysis of **(+)-alpha-Longipinene**.

Isolation of (+)-alpha-Longipinene from Pine Species by Steam Distillation

This protocol describes a general method for the isolation of essential oils rich in **(+)-alpha-Longipinene** from plant material, such as pine needles.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials and Equipment:

- Fresh or dried pine needles
- Steam distillation apparatus (including a still, condenser, and separator)
- Heating mantle
- Distilled water
- Anhydrous sodium sulfate

- Separatory funnel
- Round-bottom flask
- Collection vials

Procedure:

- Preparation of Plant Material: Coarsely chop or grind the pine needles to increase the surface area for efficient extraction.
- Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the still. Fill the boiling flask with distilled water.
- Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils, including **(+)-alpha-Longipinene**, to vaporize.
- Condensation: The mixture of steam and essential oil vapor is passed through the condenser, where it cools and liquefies.
- Separation: The condensate, a mixture of water and essential oil, is collected in the separator. Due to their immiscibility and density difference, the essential oil will form a separate layer.
- Collection: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.
- Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
- Storage: Store the purified essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general guideline for the analysis of **(+)-alpha-Longipinene** using GC-MS.[10][11][12]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for terpene analysis (e.g., HP-5MS)
- Helium carrier gas

Procedure:

- Sample Preparation: Prepare a dilute solution of the essential oil sample containing **(+)-alpha-Longipinene** in a suitable volatile solvent (e.g., hexane or dichloromethane).
- Injection: Inject a small volume (typically 1 μ L) of the prepared sample into the GC injection port.
- Chromatographic Separation:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
 - Oven Temperature Program: A temperature gradient is typically used to separate the components of the essential oil. A representative program could be:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 180 °C at a rate of 5 °C/minute.
 - Ramp to 280 °C at a rate of 20 °C/minute, hold for 5 minutes.
 - Carrier Gas Flow Rate: Maintain a constant flow of helium (e.g., 1 mL/min).
- Mass Spectrometry Detection:
 - Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for terpenes (e.g., 40-400 amu).
- Ion Source and Transfer Line Temperatures: Maintain at elevated temperatures to prevent condensation (e.g., 230 °C and 280 °C, respectively).
- Data Analysis: Identify **(+)-alpha-Longipinene** by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).

Signaling Pathway and Potential Mechanism of Action

While the specific signaling pathways directly modulated by **(+)-alpha-Longipinene** are still under investigation, research on related sesquiterpenes suggests a potential anti-inflammatory mechanism of action through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^{[13][14]} NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The following diagram illustrates a proposed mechanism for the anti-inflammatory action of sesquiterpenes.

Caption: Proposed mechanism of anti-inflammatory action of sesquiterpenes via inhibition of the NF-κB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-inflammatory and chondroprotective activity of (+)- α -pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. How to Get Pine Oil | Global Pine Products [globalpineproducts.com]
- 4. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. Optimization of extraction process of pine needle essential oil by response surface methodology and its chemical composition analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpenes in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. NF- κ B-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-alpha-Longipinene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194234#iupac-name-and-cas-number-for-alpha-longipinene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com